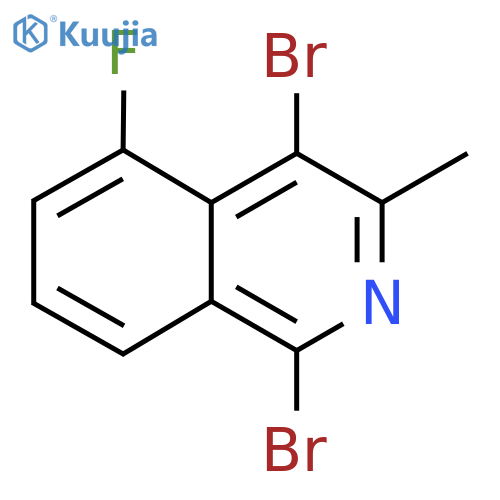

Cas no 2137576-69-1 (Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl-)

Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 1,4-dibromo-5-fluoro-3-methylisoquinoline

- Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl-

-

- インチ: 1S/C10H6Br2FN/c1-5-9(11)8-6(10(12)14-5)3-2-4-7(8)13/h2-4H,1H3

- InChIKey: GJIOFGXEEXNKSB-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=NC(=C2C=CC=C(C2=1)F)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 214

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 4.3

Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398188-10.0g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 10.0g |

$4852.0 | 2023-03-02 | ||

| Enamine | EN300-398188-5.0g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 5.0g |

$3273.0 | 2023-03-02 | ||

| Enamine | EN300-398188-0.25g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 0.25g |

$1038.0 | 2023-03-02 | ||

| Enamine | EN300-398188-1.0g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-398188-0.05g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 0.05g |

$948.0 | 2023-03-02 | ||

| Enamine | EN300-398188-2.5g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 2.5g |

$2211.0 | 2023-03-02 | ||

| Enamine | EN300-398188-0.1g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 0.1g |

$993.0 | 2023-03-02 | ||

| Enamine | EN300-398188-0.5g |

1,4-dibromo-5-fluoro-3-methylisoquinoline |

2137576-69-1 | 0.5g |

$1084.0 | 2023-03-02 |

Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- 関連文献

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl-に関する追加情報

Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- (CAS No. 2137576-69-1): A Comprehensive Overview in Modern Chemical Biology

The compound Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- (CAS No. 2137576-69-1) represents a fascinating derivative of the isoquinoline scaffold, which has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromo and fluoro substituents, exhibits unique structural and functional properties that make it a valuable tool in the development of novel bioactive molecules.

Historically, isoquinoline derivatives have been extensively studied due to their broad spectrum of biological activities. The introduction of bromo and fluoro groups into the isoquinoline core enhances its pharmacological potential by influencing both its metabolic stability and binding affinity to biological targets. Specifically, the 1,4-dibromo substitution pattern contributes to increased lipophilicity and electrophilicity, making this compound a potent candidate for further derivatization and optimization.

In recent years, the field of medicinal chemistry has seen a surge in the exploration of halogenated isoquinolines as pharmacophores. The presence of bromine atoms in particular has been linked to enhanced binding interactions with enzymes and receptors, a phenomenon that has been leveraged in the design of kinase inhibitors and other therapeutic agents. Furthermore, the 5-fluoro moiety introduces additional conformational flexibility and electronic modulation, which can be exploited to fine-tune the pharmacokinetic profile of drug candidates.

The synthesis of Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- involves a multi-step process that typically begins with the functionalization of a parent isoquinoline derivative. Key synthetic strategies include bromination at the 1 and 4 positions followed by fluorination at the 5 position. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving regioselective modifications while maintaining high yields. These synthetic methodologies underscore the compound's synthetic accessibility and highlight its potential for large-scale production.

The biological significance of this compound is underscored by its reported interactions with various target proteins. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression by binding to their active sites. The bromo and fluoro substituents play a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with key residues in the target protein. This level of molecular recognition is critical for developing high-affinity ligands that can modulate biological pathways effectively.

Moreover, the< strong>1,4-dibromo-5-fluoro configuration has been found to enhance metabolic stability, a crucial factor in drug development. By preventing rapid degradation through enzymatic or chemical pathways, this derivative maintains its bioactivity over longer periods, thereby improving therapeutic efficacy. Such properties are particularly valuable in treating chronic diseases where sustained drug action is essential.

In addition to its kinase inhibitory activity, Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- has shown promise in other therapeutic areas. For example, preclinical studies have indicated its potential as an antimicrobial agent by disrupting bacterial cell wall synthesis. The halogenated isoquinoline scaffold disrupts essential bacterial processes while minimizing toxicity to host cells, making it an attractive candidate for further development.

The< strong>CAS No. 2137576-69-1 provides a unique identifier for this compound within regulatory and scientific databases. This standardized numbering system ensures accurate documentation and retrieval of information related to its synthesis, properties, and applications. Researchers often rely on such identifiers to ensure reproducibility and consistency across different studies.

The integration of computational chemistry techniques has further advanced the study of this compound. Molecular modeling studies have been instrumental in predicting binding affinities and optimizing lead structures before experimental validation. These computational approaches not only save time but also provide insights into the molecular interactions that govern biological activity.

The< strong>synthetic utilityof halogenated isoquinolines like< strong>Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl- extends beyond pharmaceutical applications. Researchers have explored its use as an intermediate in materials science and agrochemicals due to its versatile reactivity. The ability to introduce diverse functional groups onto the isoquinoline core allows for the creation of novel materials with tailored properties.

In conclusion,< strong>Isoquinoline,< strong>1,< strong>4-dibromo-,< strong>5-fluoro-,< strong>3-methyl(CAS No.< strong>2137576-69-1), represents a structurally complex yet biologically significant compound with broad applications in chemical biology and drug discovery. Its unique combination of substituents enhances both synthetic accessibility and pharmacological potential, making it a cornerstone in modern medicinal chemistry research.

2137576-69-1 (Isoquinoline, 1,4-dibromo-5-fluoro-3-methyl-) 関連製品

- 1244856-02-7(3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide)

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)

- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)